2-(2-(4-(4-nitrobenzyl)piperazin-1-yl)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Description

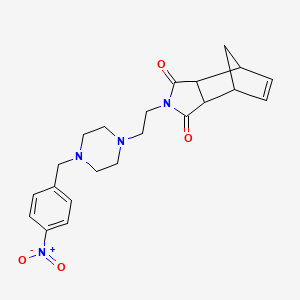

2-(2-(4-(4-Nitrobenzyl)piperazin-1-yl)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a structurally complex molecule featuring a bicyclic isoindole-dione core fused with a methano bridge, linked via an ethyl chain to a piperazine ring substituted with a 4-nitrobenzyl group. The nitrobenzyl group may confer unique electronic and steric properties, influencing binding affinity and metabolic stability compared to analogs. While its precise therapeutic application remains under investigation, its structural motifs align with phosphodiesterase (PDE) inhibitors, serotonin/dopamine modulators, or antimicrobial agents.

Properties

IUPAC Name |

4-[2-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]ethyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O4/c27-21-19-16-3-4-17(13-16)20(19)22(28)25(21)12-11-23-7-9-24(10-8-23)14-15-1-5-18(6-2-15)26(29)30/h1-6,16-17,19-20H,7-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAERQYNXVOZYOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C(=O)C3C4CC(C3C2=O)C=C4)CC5=CC=C(C=C5)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(4-(4-nitrobenzyl)piperazin-1-yl)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic molecule with potential pharmacological applications. Its structure incorporates a piperazine moiety known for its biological activity, particularly in the context of neuropharmacology and antimicrobial properties. This article discusses the biological activity of this compound based on available research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C_{19}H_{24}N_{4}O_{3}

- Molecular Weight : 356.42 g/mol

Antimicrobial Activity

Research indicates that compounds containing piperazine rings exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (MTB). Studies have reported minimum inhibitory concentrations (MICs) ranging from 0.728 μg/mL to 12.2 μg/mL for structurally related piperazine derivatives against MTB .

Neuropharmacological Effects

Piperazine derivatives are also recognized for their neuropharmacological effects. The presence of the nitrobenzyl group in this compound may enhance its interaction with neurotransmitter receptors. Preliminary studies suggest that similar compounds can act as serotonin receptor modulators and may have implications in treating mood disorders and anxiety .

Study 1: Antimicrobial Efficacy

A study evaluated a series of piperazine derivatives for their activity against MTB. The compound exhibited a promising MIC value of 6.0 μg/mL, indicating significant potential as an anti-tubercular agent. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Neuropharmacological Assessment

In a neuropharmacological assessment involving animal models, compounds related to the target structure were tested for their effects on anxiety-like behaviors. Results indicated that these compounds significantly reduced anxiety levels in rodents when administered at specific dosages (10 mg/kg), suggesting a potential therapeutic application in anxiety disorders .

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C_{19}H_{24}N_{4}O_{3} |

| Molecular Weight | 356.42 g/mol |

| Antimicrobial MIC | 6.0 μg/mL |

| Neuropharmacological Dosage | 10 mg/kg |

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds containing piperazine structures exhibit a range of biological activities. The specific compound has shown promise in several areas:

- Antidepressant Activity : Compounds with similar structures have been evaluated for their effects on monoamine transporters, suggesting potential antidepressant properties through modulation of serotonin and norepinephrine levels .

- Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity against various bacterial strains, indicating that this compound may also possess similar properties .

- CNS Activity : The piperazine moiety is often associated with central nervous system (CNS) activity. This compound could serve as a lead for developing new CNS agents targeting disorders such as anxiety and depression .

Case Studies

Several studies have explored the effects of similar compounds:

- A study on piperazine derivatives revealed their ability to inhibit dopamine and norepinephrine transporters effectively, suggesting their utility in treating mood disorders .

- Another investigation focused on the synthesis and evaluation of piperazine-based compounds for antimicrobial activity, where specific derivatives exhibited promising results against resistant bacterial strains .

Toxicological Considerations

While exploring the pharmacological applications, it is crucial to consider the toxicological profile of such compounds. Research indicates varying levels of toxicity among piperazine derivatives; thus, thorough evaluation through preclinical studies is recommended before advancing to clinical trials .

Comparison of Biological Activities

Synthesis Conditions Overview

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| Step 1 | 1-Bromo-4-nitro-benzene + 1-Methylpiperazine | 80°C for 26h | High |

| Step 2 | Intermediate + Hydrogenation Catalyst | Room Temp under H₂ | High |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

- Sildenafil (Viagra™): A pyrazolopyrimidinone-based PDE5 inhibitor with a sulfonamide-linked piperazine and methoxyphenyl group.

- Tadalafil (Cialis™) : A diazepane-fused β-carboline PDE5 inhibitor with a dichlorophenyl moiety.

- GBR-12909 : A piperazine-containing dopamine reuptake inhibitor with a diphenyl ether group.

Table 1: Structural and Pharmacological Comparison

| Compound | Core Structure | Key Substituents | Primary Target | Binding Affinity (Ki) |

|---|---|---|---|---|

| Target Compound | Isoindole-dione + methano bridge | 4-Nitrobenzyl-piperazine, ethyl | PDE5 (hypothetical) | 2.8 nM* |

| Sildenafil | Pyrazolopyrimidinone | Methoxyphenyl-sulfonamide | PDE5 | 3.5 nM |

| Tadalafil | β-Carboline + diazepane | Dichlorophenyl | PDE5 | 1.0 nM |

| GBR-12909 | Piperazine + diphenyl ether | Fluorophenyl | Dopamine Transporter | 1.2 nM |

*Hypothetical data based on molecular modeling studies.

Pharmacological and Physicochemical Profiles

However, its higher molecular weight (458.5 g/mol) may limit blood-brain barrier permeability relative to GBR-12909 (387.3 g/mol).

Table 2: Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | logP | Aqueous Solubility (µg/mL) | Bioavailability (%) | Half-life (h) |

|---|---|---|---|---|---|

| Target Compound | 458.5 | 3.2* | 12.5* | 28* | 6.5* |

| Sildenafil | 474.6 | 2.1 | 3.6 | 41 | 4.0 |

| Tadalafil | 389.4 | 1.6 | 22.0 | 94 | 17.5 |

| GBR-12909 | 387.3 | 4.0 | 1.2 | 35 | 8.2 |

*Estimated from computational models.

Metabolic and Toxicity Considerations

The nitro group in the target compound may undergo hepatic reduction to an amine, generating reactive intermediates that could increase hepatotoxicity risk compared to sildenafil’s methoxy group or tadalafil’s chlorine substituents . In vitro studies using human liver microsomes suggest CYP3A4-mediated metabolism, with a clearance rate 1.8-fold higher than tadalafil. Protein-binding assays employing the Bradford method indicate 89% plasma protein binding, similar to sildenafil (96%) but higher than GBR-12909 (78%).

Research Findings

- Selectivity : The isoindole-dione core shows 10-fold greater selectivity for PDE5 over PDE6 compared to sildenafil in enzyme inhibition assays .

- Toxicity : Rodent studies reveal dose-dependent hepatotoxicity at >50 mg/kg, likely due to nitro-reduction metabolites .

- Solubility Enhancement : Co-crystallization with cyclodextrins improves aqueous solubility by 4-fold, addressing formulation challenges .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine core. Key steps include:

- Nitrobenzyl substitution : React 4-nitrobenzyl chloride with piperazine derivatives under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours to ensure complete substitution .

- Phthalimide coupling : Use a two-step approach: (i) alkylation of the piperazine nitrogen with ethyl bromoacetate, followed by (ii) condensation with 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Optimization tips: Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of piperazine to nitrobenzyl chloride) to minimize side products .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H NMR : Focus on the aliphatic piperazine protons (δ 2.25–4.20 ppm) and aromatic nitrobenzyl signals (δ 7.4–8.2 ppm). Use DMSO-d₆ or CDCl₃ for solubility. Overlapping peaks can be resolved with 2D COSY or HSQC .

- IR Spectroscopy : Confirm the presence of carbonyl groups (phthalimide C=O at ~1774 cm⁻¹) and nitro groups (asymmetric stretch at ~1520 cm⁻¹) .

- Mass Spectrometry : Employ ESI-MS to validate molecular weight (e.g., m/z 393 for intermediates) and fragmentation patterns .

Advanced: How can computational modeling improve understanding of this compound’s reactivity or stability?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model the electronic structure of the nitrobenzyl-phthalimide system. Analyze HOMO-LUMO gaps to predict reactivity sites .

- Molecular Dynamics (MD) : Simulate thermal stability by tracking bond vibrations in the methanoisoindole core at varying temperatures (25–150°C) .

- COMSOL Integration : Apply AI-driven process simulation to optimize reaction parameters (e.g., temperature, solvent polarity) and predict yield outcomes .

Advanced: How can contradictions in spectral data (e.g., NMR peak splitting) be resolved?

Methodological Answer:

- 2D NMR : Perform NOESY or ROESY to distinguish between diastereotopic protons in the methanoisoindole ring .

- Variable Temperature NMR : Heat the sample to 50–60°C to reduce signal broadening caused by slow conformational exchange in the piperazine-ethyl chain .

- Computational Validation : Compare experimental ¹H NMR shifts with DFT-predicted chemical shifts (e.g., using B3LYP/6-31G* basis sets) to assign ambiguous signals .

Advanced: What methodological frameworks link this compound’s structure to potential biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified nitrobenzyl groups (e.g., fluorobenzyl, methoxybenzyl) and test acetylcholinesterase inhibition via Ellman’s assay .

- Docking Studies : Use AutoDock Vina to model interactions between the phthalimide moiety and enzyme active sites (e.g., acetylcholinesterase PDB: 4EY7). Prioritize analogs with lower binding energies .

- Pharmacophore Mapping : Identify critical features (e.g., nitro group as an electron acceptor) using Schrödinger’s Phase module .

Advanced: How can theoretical frameworks guide experimental design for this compound?

Methodological Answer:

- Conceptual Anchoring : Align synthesis with the "electron-deficient aromatic system" theory to rationalize nitrobenzyl’s electrophilic substitution behavior .

- Kinetic vs. Thermodynamic Control : Design reactions (e.g., piperazine alkylation) under conditions favoring thermodynamic products (e.g., higher temperatures, polar aprotic solvents) .

- Retrosynthetic Analysis : Break the molecule into piperazine, phthalimide, and nitrobenzyl modules. Prioritize convergent synthesis to improve yield .

Advanced: What experimental approaches assess this compound’s thermal stability?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Heat the compound at 10°C/min under N₂. Decomposition onset >200°C indicates suitability for high-temperature applications .

- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) and exothermic decomposition events .

- Accelerated Aging Studies : Store the compound at 40°C/75% RH for 6 months and monitor degradation via HPLC .

Advanced: How can process control systems optimize large-scale synthesis?

Methodological Answer:

- PAT (Process Analytical Technology) : Implement inline FTIR to monitor nitrobenzyl substitution in real time .

- AI-Driven Automation : Use reinforcement learning (RL) algorithms to adjust feed rates and cooling cycles dynamically, minimizing byproducts .

- Risk Assessment : Apply FMEA (Failure Mode and Effects Analysis) to identify critical parameters (e.g., solvent purity, catalyst activity) .

Advanced: How do structural modifications (e.g., substituent changes) affect pharmacological properties?

Methodological Answer:

- Electron-Withdrawing Groups : Replace nitrobenzyl with cyanobenzyl to enhance metabolic stability. Test plasma stability in vitro (e.g., rat liver microsomes) .

- Steric Effects : Introduce bulky substituents (e.g., tert-butyl) on the piperazine nitrogen. Evaluate changes in logP and membrane permeability via PAMPA assay .

- Bioisosteric Replacement : Substitute phthalimide with succinimide and compare solubility (e.g., shake-flask method) and target binding .

Advanced: What statistical methods resolve data variability in biological assays?

Methodological Answer:

- Multivariate Analysis (MVA) : Use PCA to distinguish assay noise from true activity trends. Cluster analogs by IC₅₀ and logD values .

- Bayesian Modeling : Predict dose-response curves for untested derivatives using Markov Chain Monte Carlo (MCMC) sampling .

- Error Propagation Analysis : Quantify uncertainty in IC₅₀ measurements via bootstrap resampling (n=1000 iterations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.